

Comparative Guide to Validating API Stability in an ULTREZ™ 10 Formulation

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Compound of Interest

Compound Name:	ULTREZ 10
CAS No.:	195739-91-4
Cat. No.:	B1181463

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For researchers, scientists, and drug development professionals, ensuring the stability of an Active Pharmaceutical Ingredient (API) within its formulation is a critical aspect of product development. This guide provides a comparative analysis of ULTREZ™ 10, a carbomer-based gelling agent, against other common alternatives in maintaining API stability in topical semi-solid formulations. The information presented is supported by experimental data and detailed protocols to assist in the design and execution of stability studies.

Introduction to ULTREZ™ 10 and Alternative Gelling Agents

ULTREZ™ 10 is a cross-linked polyacrylic acid polymer (carbomer) that is widely used in the pharmaceutical industry as a rheology modifier, thickener, and suspension stabilizer in topical formulations such as gels and creams.^{[1][2][3]} Its key features include high viscosity at low concentrations, clarity in gel formulations, and shear-thinning properties, which are desirable for topical applications.^{[2][3]}

Alternative gelling agents commonly used in topical formulations include:

- Other Carbopol® Grades (e.g., 940, 934): These are also polyacrylic acid polymers but may differ in their cross-linking density and manufacturing process, leading to variations in viscosity and rheological properties.[4][5]
- Cellulose Derivatives: Such as Hydroxypropyl Methylcellulose (HPMC) and Carboxymethyl Cellulose (CMC), which are semi-synthetic polymers known for their gelling and thickening properties.[6][7][8]
- Natural Gums: Like xanthan gum and guar gum, which are polysaccharides that can form viscous solutions and gels.[2][9]

The choice of gelling agent can significantly impact the physical and chemical stability of the API in the final formulation.[2][10]

Comparison of API Stability and Formulation Properties

The stability of a topical formulation is a multifaceted issue encompassing chemical, physical, and microbiological aspects.[11] The gelling agent plays a pivotal role in maintaining these attributes over the product's shelf life.

Chemical Stability of the API

The chemical stability of an API refers to its ability to resist degradation into other molecules. The choice of gelling agent can influence this by affecting the formulation's pH and through direct or indirect interactions with the API. While direct comparative studies on API degradation in ULTREZ™ 10 versus other gelling agents are not extensively published, inferences can be drawn from their properties.

Carbomers like ULTREZ™ 10 are acidic in nature and require neutralization to achieve their maximum viscosity. This final pH of the formulation is a critical factor for the stability of many APIs. For instance, a study on a topical gel of clindamycin HCl, an antibiotic, utilized a combination of HPMC and Carbopol 940.[12] The stability of clindamycin is known to be pH-dependent, and the buffering capacity of the formulation is crucial in preventing its degradation.

In a study comparing emulgels of diclofenac potassium prepared with Carbopol 940, HPMC, and xanthan gum, the formulation with Carbopol 940 demonstrated a good drug release profile.

[13] While the study reported that all formulations were stable over three months under accelerated conditions, detailed comparative data on the formation of degradation products was not provided.[13] Another study on ketoprofen emulgels showed that a Carbopol 934-based formulation had a stable drug content after 6 months of storage.[4]

Key takeaway: The primary influence of the gelling agent on chemical stability is often indirect, through its effect on the formulation's pH and its potential to interact with the API. A thorough understanding of the API's degradation pathways is essential when selecting a gelling agent.

Physical and Rheological Stability

Physical stability pertains to the maintenance of the formulation's appearance, texture, viscosity, and homogeneity.[11] The rheological properties of the gelling agent are paramount in this regard.

A study comparing Carbopol 934, 940, and **Ultrez 10** as viscosity modifiers for an ibuprofen nano-emulsion found that Carbopol 940 was superior in achieving the desired flow-modifying properties.[5] However, all three Carbopol resins, including **Ultrez 10**, were effective in increasing the viscosity and modifying the rheology of the formulation.[5]

In a comparative study of different gelling agents, formulations based on HPMC and xanthan gum were found to be more robust in terms of viscosity in the presence of ions compared to Carbopol-based gels.[2] Conversely, Carbopol gels are known to be highly sensitive to changes in pH and ion concentration, which can lead to a loss of viscosity.[2]

The table below summarizes the comparative physical and rheological properties of different gelling agents.

Property	ULTREZ™ 10 (Carbopol)	HPMC	Xanthan Gum
Appearance	Clear, transparent gels	Can be clear to slightly opalescent	Typically translucent to opaque
Viscosity	High viscosity at low concentrations	Moderate viscosity	High viscosity, can be stringy
pH Sensitivity	High	Low	Low to moderate
Ionic Strength Sensitivity	High	Low	Moderate
Spreadability	Generally good	Good	Can be poor (tacky)
Drug Release	Can provide controlled release	Can provide controlled release	Can provide controlled release

This table is a qualitative summary based on generally available information.

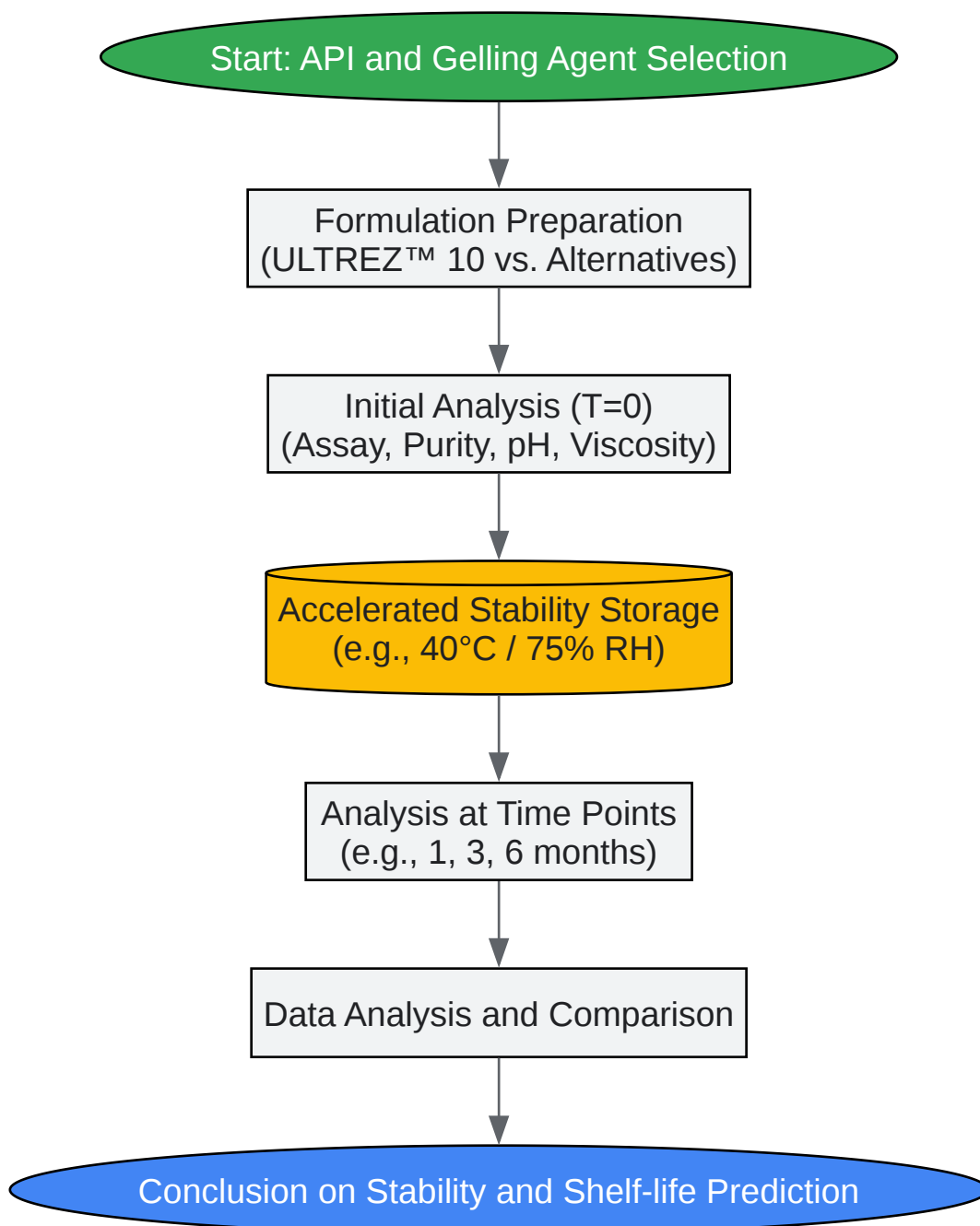
The following diagram illustrates the key factors that can influence the stability of an API within a gel formulation.

Factors influencing API stability in a gel formulation.

Experimental Protocols

To validate the stability of an API in an ULTREZ™ 10 formulation and compare it with other gelling agents, a comprehensive stability study should be conducted according to ICH guidelines.^[1] This involves subjecting the formulations to accelerated stability conditions and analyzing them at specified time points.

The following diagram outlines a typical workflow for a comparative stability study.



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Workflow for a comparative API stability study.

Accelerated Stability Study Protocol

Objective: To evaluate the physical and chemical stability of the API in different gel formulations under accelerated conditions.

Materials:

- API
- ULTREZ™ 10
- Alternative gelling agents (e.g., HPMC, Xanthan Gum)
- Other formulation excipients (e.g., neutralizing agent, preservative, solvent)
- Stability chambers
- Appropriate packaging for the formulations

Procedure:

- Prepare the different gel formulations containing the API.
- Package the formulations in the intended final packaging.
- Place the packaged formulations in a stability chamber set to accelerated conditions, typically $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ and $75\% \pm 5\%$ relative humidity (RH).[1]
- At specified time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.[1]
- Analyze the samples for the parameters outlined below.

Analytical Methods

Objective: To quantify the API content and detect the presence of any degradation products.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

Typical Chromatographic Conditions (to be optimized for the specific API):

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).

- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or gradient.[14]
- Flow Rate: 1.0 mL/min.[15]
- Detection Wavelength: The wavelength of maximum absorbance of the API.[14]
- Injection Volume: 20 μ L.

Sample Preparation:

- Accurately weigh a portion of the gel formulation.
- Disperse the gel in a suitable solvent that completely dissolves the API but may precipitate the polymer. A common approach is to use a high percentage of an organic solvent like methanol or acetonitrile.
- Sonicate and/or vortex the mixture to ensure complete extraction of the API.
- Centrifuge the sample to pellet the precipitated polymer.
- Filter the supernatant through a 0.45 μ m syringe filter before injection into the HPLC system.
[6]

Data Analysis:

- Calculate the percentage of API remaining at each time point relative to the initial concentration.
- Identify and quantify any degradation products by comparing the chromatograms to those of the initial sample and, if available, reference standards of known impurities.

Objective: To assess the rheological stability of the gel formulations.

Instrumentation:

- Brookfield viscometer or a cone-and-plate rheometer.

Procedure:

- Allow the gel sample to equilibrate to a controlled temperature (e.g., 25°C).[14]
- Select an appropriate spindle and rotational speed based on the expected viscosity of the gel.
- Immerse the spindle into the center of the sample, avoiding the introduction of air bubbles. [14]
- Start the viscometer and allow the reading to stabilize before recording the viscosity value.
- Repeat the measurement in triplicate and report the average viscosity.[14]

Objective: To monitor any changes in the pH of the formulation, which can impact API stability.

Instrumentation:

- Calibrated pH meter with a suitable electrode for semi-solid samples.

Procedure:

- Calibrate the pH meter using standard buffer solutions.
- Insert the pH electrode directly into the gel sample.
- Allow the reading to stabilize and record the pH value.

Objective: To visually inspect for any changes in the formulation's appearance.

Procedure:

- Visually examine the samples at each time point for any changes in color, clarity, phase separation, or the presence of particulate matter.

Data Presentation

The quantitative data from the stability study should be summarized in tables for easy comparison.

Table 1: API Assay (% of Initial) under Accelerated Conditions (40°C / 75% RH)

Time (Months)	ULTREZ™ 10 Formulation	HPMC Formulation	Xanthan Gum Formulation
0	100.0	100.0	100.0
1			
3			
6			

Table 2: Viscosity (cP) under Accelerated Conditions (40°C / 75% RH)

Time (Months)	ULTREZ™ 10 Formulation	HPMC Formulation	Xanthan Gum Formulation
0			
1			
3			
6			

Table 3: pH under Accelerated Conditions (40°C / 75% RH)

Time (Months)	ULTREZ™ 10 Formulation	HPMC Formulation	Xanthan Gum Formulation
0			
1			
3			
6			

Conclusion

Validating the stability of an API in a topical formulation is a comprehensive process that requires careful selection of the gelling agent and rigorous testing. ULTREZ™ 10 offers many desirable properties for topical gels, but its performance relative to other gelling agents should be empirically determined for each specific API and formulation. The experimental protocols and comparative data presented in this guide provide a framework for conducting such stability studies, enabling researchers and formulators to make informed decisions and ensure the development of safe, effective, and stable topical products. The choice of gelling agent will ultimately depend on the specific requirements of the API and the desired final product characteristics.

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References

- [1. Gel Manufacturing: SOP for Accelerated Stability Testing of Gels – V 2.0 – SOP Guide for Pharma \[pharmasop.in\]](#)
- [2. Determining The Most Suitable Gelling Agent For Topical Semi-Solid Formulations - Dow Development Labs \[dowdevelopmentlabs.com\]](#)
- [3. ijper.org \[ijper.org\]](#)
- [4. mdpi.com \[mdpi.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. pharmacyeducation.fip.org \[pharmacyeducation.fip.org\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. journals.indexcopernicus.com \[journals.indexcopernicus.com\]](#)
- [9. API-polymer interactions in Sepineo P600 based topical gel formulation- impact on rheology - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. gmpsop.com \[gmpsop.com\]](#)
- [11. rjptonline.org \[rjptonline.org\]](#)
- [12. ijpsjournal.com \[ijpsjournal.com\]](#)

- [13. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [14. RP-HPLC Method Development for Estimation of Diclofenac Diethylamine Topical Solution: RP-HPLC Method development and validation of single topical dosage form | International Journal of Pharmaceutical Sciences and Nanotechnology\(IJPSN\) \[ijpsnonline.com\]](#)
- [15. Effect of rheological parameters on pharmaceutical availability of ketoprofen from hydrogel products made on Carbopol base - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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